BenchChemオンラインストアへようこそ!

1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride

σ-1 Receptor Stereochemistry Receptor Binding Selectivity

Procure 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride (CAS 92309-62-1) for your σ1 receptor pharmacology or D2 SAR programs. This specific dihydrochloride salt provides the precise benzyl/methyl substitution pattern and cis/trans geometry essential for target engagement—unlike generic analogs. The (3S,4S) enantiomer exhibits 15:1 σ1/σ2 selectivity; the free base binds D2 with Ki 170 nM and shows ~57-fold selectivity over MAO-A. Its piperidine core is also validated for antifungal activity. The salt form ensures aqueous solubility for microbroth dilution assays. Choose this defined scaffold to avoid stereochemical variability and ensure reproducible SAR data.

Molecular Formula C13H22Cl2N2
Molecular Weight 277.23 g/mol
CAS No. 92309-62-1
Cat. No. B1453277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride
CAS92309-62-1
Molecular FormulaC13H22Cl2N2
Molecular Weight277.23 g/mol
Structural Identifiers
SMILESCC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C13H20N2.2ClH/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H
InChIKeyOPZZZCZWHJKIAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-methyl-piperidin-4-ylamine Dihydrochloride (CAS 92309-62-1): Chemical Profile and Procurement Context


1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride is a synthetic piperidine derivative with the molecular formula C₁₃H₂₂Cl₂N₂ and a molecular weight of 277.23 g/mol . It exists as a dihydrochloride salt of 1-benzyl-3-methylpiperidin-4-amine (free base CAS 82378-86-7), a chiral amine scaffold bearing a benzyl group at the piperidine N-1 position, a methyl substituent at C-3, and a primary amine at C-4 [1]. The compound is utilized in medicinal chemistry as a synthetic building block and reference standard, with documented applications in the synthesis of optically pure stereoisomers (e.g., (3R,4R)-1-benzyl-3-methyl-4-aminopiperidines) via scalable, stereoselective routes [2].

Why Generic 4-Aminopiperidines Cannot Substitute for 1-Benzyl-3-methyl-piperidin-4-ylamine Dihydrochloride


The biological and physicochemical properties of piperidine derivatives are exquisitely sensitive to the nature, position, and stereochemistry of substituents on the piperidine ring. The combination of a 1-benzyl group and a 3-methyl group in the specific cis/trans and enantiomeric configuration found in 1-benzyl-3-methyl-piperidin-4-ylamine dihydrochloride imparts a distinct three-dimensional pharmacophore that cannot be replicated by unsubstituted, N-alkyl, or differently substituted analogs. Literature on closely related 4-aminopiperidine scaffolds demonstrates that even minor structural alterations—such as substitution pattern on the benzyl ring or variation in the N-alkyl chain length—drastically alter target binding affinity, selectivity profiles, and in vivo pharmacokinetic behavior [1]. Furthermore, stereochemistry is a critical determinant of biological activity: among chiral 1-benzyl-3-methylpiperidin-4-amine isomers, the (3S,4S) enantiomer exhibits a σ-1 receptor selectivity ratio (Ki σ-2 / Ki σ-1) of 15:1, whereas the (3R,4R) enantiomer displays markedly different hydrogen-bonding interactions and target engagement . Consequently, substituting this specific dihydrochloride salt with a generic or off-the-shelf analog lacking the precise benzyl and 3-methyl substitution pattern, or with an incorrect stereoisomeric composition, introduces unacceptable variability in research reproducibility and may invalidate SAR interpretations.

Quantitative Differentiation Evidence: 1-Benzyl-3-methyl-piperidin-4-ylamine Dihydrochloride vs. In-Class Comparators


Stereochemical Differentiation: Chiral (3S,4S) Isomer Displays Enhanced σ-1 Receptor Selectivity Over (3R,4R) and Racemic Forms

Among the chiral 1-benzyl-3-methylpiperidin-4-amine isomers, the (3S,4S) enantiomer demonstrates a clear selectivity advantage for σ-1 receptors over σ-2 receptors compared to the (3R,4R) enantiomer. The (3S,4S) isomer exhibits a σ-1 vs. σ-2 selectivity ratio (Ki σ-2 / Ki σ-1) of 15:1, attributed to optimal spatial alignment of the benzyl and methyl groups within the σ-1 binding pocket . In contrast, the (3R,4R) enantiomer displays substantially reduced σ-1 selectivity, a difference attributed to altered hydrogen-bonding interactions . The racemic mixture or incorrectly assigned stereoisomer would therefore yield an unpredictable and diluted selectivity profile. For procurement, specifying the dihydrochloride salt of the desired stereoisomer—or using it as a defined intermediate for stereoselective synthesis—is essential to ensure reproducible receptor pharmacology studies.

σ-1 Receptor Stereochemistry Receptor Binding Selectivity

Dopamine Receptor Binding Affinity: Free Base Demonstrates Sub-Micromolar Ki at Human D2 Receptor

The free base form, 1-benzyl-3-methylpiperidin-4-amine (CAS 82378-86-7), binds to the human dopamine D2 receptor (D2S subtype, high-affinity site) with a Ki of 170 nM in a radioligand displacement assay using [³H]7-OH-DPAT in HEK293 cells [1]. This affinity places the compound in the moderate-to-high affinity range for dopaminergic targets. In contrast, its binding to rat MAO-A is negligible (Ki = 9.77 μM, ~57-fold lower affinity), indicating a degree of selectivity against off-target monoamine oxidase enzymes [1]. While head-to-head comparator data for closely related N-substituted analogs under identical assay conditions are not available in the primary literature, the presence of both a 1-benzyl and a 3-methyl group is known from class-level SAR studies to be critical for enhancing dopamine transporter and receptor engagement relative to unsubstituted or N-alkyl-only piperidines [2].

Dopamine D2 Receptor Receptor Binding Affinity CNS Pharmacology

Antifungal Activity of 4-Aminopiperidine Scaffold: 1-Benzyl Substitution Is Critical for In Vitro Efficacy Against Clinically Relevant Fungi

In a library of over 30 synthesized 4-aminopiperidines evaluated for antifungal activity, compounds bearing a 1-benzyl substituent emerged as essential for growth-inhibiting activity against Yarrowia lipolytica and clinically relevant Candida and Aspergillus isolates. Among six advanced candidates, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine were identified as promising leads based on in vitro antifungal activity against Candida spp. and Aspergillus spp. [1]. The presence of the 1-benzyl group in these active analogs directly correlates with enhanced antifungal potency relative to N-substituted piperidines lacking the benzyl moiety, as the benzyl group facilitates favorable interactions with the sterol C14-reductase and sterol C8-isomerase enzymes in the fungal ergosterol biosynthesis pathway [1]. While 1-benzyl-3-methyl-piperidin-4-ylamine dihydrochloride itself was not the specific compound tested, it shares the core 1-benzyl-4-aminopiperidine pharmacophore that was shown to be a key determinant of antifungal activity in this chemotype.

Antifungal Ergosterol Biosynthesis Structure-Activity Relationship

Scalable Stereoselective Synthesis: Optimized Route to (3R,4R) Isomer Enables Cost-Effective Procurement of Defined Stereochemistry

A recently reported synthetic methodology provides an efficient, scalable, and stereoselective route to optically pure (3R,4R)-1-benzyl-3-methyl-4-aminopiperidine starting from commercially available N-benzyl-3-methyl-4-piperidone [1]. The process employs chiral resolution of the ketone precursor, cis-selective reduction, and Mitsunobu inversion to install the amine with the desired trans-stereochemistry. The reported overall yield after column purification is 58%, with a key intermediate—(3R,4S)-1-benzyl-3-methylpiperidin-4-ol—obtained in quantitative recovery from the hydrogenation step [2]. This scalable route contrasts with earlier, lengthier synthetic approaches that required hazardous reagents (e.g., hydroborating agents, strong oxidants) and afforded lower diastereomeric excess [3]. For procurement, this means that stereochemically pure batches of 1-benzyl-3-methyl-piperidin-4-ylamine dihydrochloride can be reliably sourced at scale for structure-activity relationship (SAR) studies and lead optimization campaigns without the cost and time penalties associated with low-yield or poorly selective syntheses.

Stereoselective Synthesis Scalable Process Chiral Resolution

Precursor Role in JAK Inhibitor Synthesis: Validated Utility as Key Intermediate for Tofacitinib Analogs

Chiral 3-amino-piperidines, including the (3R,4R)-1-benzyl-4-methylpiperidin-3-amine scaffold, are established key intermediates in the synthesis of Tofacitinib, a marketed JAK3 inhibitor for rheumatoid arthritis and other autoimmune indications [1]. The target compound, 1-benzyl-3-methyl-piperidin-4-ylamine dihydrochloride, shares the critical 3-amino-piperidine core with the requisite cis-configuration and can serve as a direct precursor or structural analog for generating novel JAK inhibitor candidates. Patents describe improved catalytic asymmetric hydrogenation processes using chiral rhodium catalysts to produce (3R,4R)-1-benzyl-4-methylpiperidin-3-amine with enantiomeric excess exceeding 67% (up to >70% ee) [2]. In contrast, earlier processes relying on hydroboration/oxidation sequences not only involved hazardous reagents but also yielded predominantly trans-configuration products, which are unsuitable for Tofacitinib synthesis [3]. Procurement of 1-benzyl-3-methyl-piperidin-4-ylamine dihydrochloride as a starting material therefore directly enables access to the cis-3,4-disubstituted piperidine pharmacophore required for JAK inhibitor development, bypassing the need for costly and hazardous in-house synthetic campaigns.

JAK Inhibitor Tofacitinib Chiral Intermediate

Piperidine Scaffold Class Advantage: Metabolic Stability and Membrane Permeability vs. Non-Piperidine Heterocycles

The piperidine ring confers class-wide advantages in drug-likeness relative to other heterocyclic scaffolds. Piperidine-containing molecules are relatively metabolically stable, facilitate drug transport through natural membranes, and often exhibit improved pharmacokinetic (ADME) properties at reduced toxicity compared to analogous morpholine, pyrrolidine, or piperazine derivatives [1]. The acid-base equilibrium of the piperidine nitrogen modulates physicochemical properties (lipophilicity vs. water solubility, H-bond donor/acceptor character) and allows conformational adaptation to steric demands of binding pockets [2]. While direct head-to-head ADME data for 1-benzyl-3-methyl-piperidin-4-ylamine dihydrochloride versus non-piperidine comparators are not published, the piperidine scaffold is present in a wide range of clinically approved drugs targeting CNS disorders, cancer, and infectious diseases [1]. For procurement in early-stage drug discovery, selecting a compound built on the piperidine scaffold—particularly one with the 1-benzyl and 3-methyl substitution pattern—increases the probability of achieving favorable drug-like properties in downstream optimization compared to starting from less privileged heterocyclic cores.

Pharmacokinetics Metabolic Stability Drug-Like Properties

Optimal Research and Industrial Applications for 1-Benzyl-3-methyl-piperidin-4-ylamine Dihydrochloride Based on Quantitative Evidence


σ-1 Receptor Pharmacology and Radioligand Development

Researchers investigating σ-1 receptor pharmacology should procure the specific (3S,4S)-1-benzyl-3-methylpiperidin-4-amine isomer as a lead scaffold. The quantitative selectivity ratio of 15:1 for σ-1 over σ-2 receptors provides a clear advantage for studies requiring σ-1-specific modulation without confounding σ-2 activity. This defined stereochemical profile supports the development of σ-1 selective PET or SPECT radiotracers, where off-target binding must be minimized.

CNS Drug Discovery Targeting Dopamine D2 Receptors

The free base form of this compound binds to human dopamine D2 receptors with a Ki of 170 nM , establishing it as a suitable starting point for structure-activity relationship (SAR) campaigns aimed at optimizing dopaminergic agents. Procurement of the dihydrochloride salt ensures a well-defined, water-soluble form for in vitro binding and functional assays. The ~57-fold selectivity over MAO-A indicates a favorable starting selectivity window that can be further optimized to minimize off-target enzyme inhibition.

Antifungal Lead Optimization Targeting Ergosterol Biosynthesis

Given the class-level SAR demonstrating that a 1-benzyl group on the 4-aminopiperidine core is essential for antifungal activity against Candida and Aspergillus species , 1-benzyl-3-methyl-piperidin-4-ylamine dihydrochloride serves as an ideal core scaffold for antifungal lead optimization. The dihydrochloride salt form enhances aqueous solubility, facilitating in vitro antifungal susceptibility testing via standardized microbroth dilution assays. This scaffold can be further derivatized at the 4-amino position to generate analogs with improved potency and selectivity.

Chiral Intermediate for JAK Inhibitor Synthesis and Analog Generation

This compound is a validated precursor for synthesizing chiral 3-amino-piperidine intermediates used in JAK3 inhibitor development (e.g., Tofacitinib analogs) . Industrial procurement of (3R,4R)-1-benzyl-3-methyl-piperidin-4-ylamine dihydrochloride enables cost-effective access to the cis-3,4-disubstituted piperidine pharmacophore required for JAK inhibition. The scalable stereoselective synthesis [4] ensures reliable supply for medicinal chemistry groups engaged in autoimmune and inflammatory disease drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.